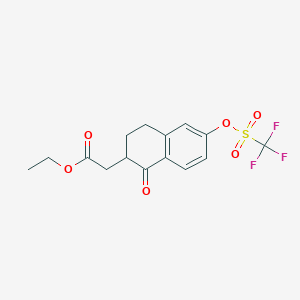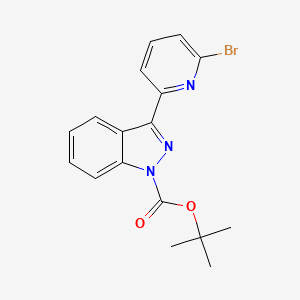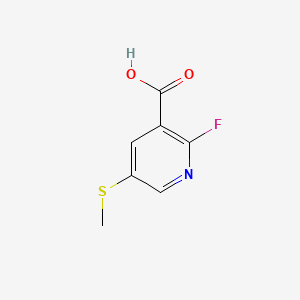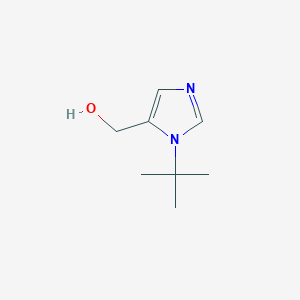
Cy7 acid(triso3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy7 acid(triso3) is a member of the heptamethine cyanine dye family, known for its near-infrared (NIR) photophysical properties. These dyes are widely used in biological applications due to their unique structure and attractive properties, such as high fluorescence and photostability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 acid(triso3) typically involves the condensation of indole derivatives with reactive intermediates like aldehydes or ketones. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine dye structure .
Industrial Production Methods
Industrial production of Cy7 acid(triso3) involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Cy7 acid(triso3) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the photophysical properties of the dye.
Reduction: Often used to modify the dye for specific applications.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Often carried out in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include modified cyanine dyes with enhanced properties, such as increased fluorescence or improved water solubility .
Aplicaciones Científicas De Investigación
Cy7 acid(triso3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to visualize cellular processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery.
Industry: Applied in the development of advanced materials and sensors
Mecanismo De Acción
The mechanism of action of Cy7 acid(triso3) involves its ability to absorb and emit light in the near-infrared region. This property makes it highly effective for in vivo imaging, as it can penetrate tissues with minimal scattering. The molecular targets include cellular structures and specific biomolecules, which the dye can bind to, allowing for precise imaging and diagnostics .
Comparación Con Compuestos Similares
Similar Compounds
Cy5.5: Another heptamethine cyanine dye with similar properties but different absorption and emission wavelengths.
Cy7.5: A closely related compound with slightly different photophysical characteristics
Uniqueness
Cy7 acid(triso3) stands out due to its high water solubility and strong fluorescence in the near-infrared region, making it particularly useful for in vivo imaging applications. Its ability to undergo various chemical modifications also adds to its versatility in scientific research .
Propiedades
Fórmula molecular |
C37H46N2O11S3 |
|---|---|
Peso molecular |
791.0 g/mol |
Nombre IUPAC |
4-[2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H46N2O11S3/c1-36(2)29-25-27(52(45,46)47)18-20-31(29)38(22-12-8-11-17-35(40)41)33(36)15-9-6-5-7-10-16-34-37(3,4)30-26-28(53(48,49)50)19-21-32(30)39(34)23-13-14-24-51(42,43)44/h5-7,9-10,15-16,18-21,25-26H,8,11-14,17,22-24H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49,50) |
Clave InChI |
VWPZKYGTYRCXBU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)







![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)


